molecular formula C24H34N4O6S B563251 rac trans-Hydroxy Glimepiride-d5 CAS No. 1189980-46-8

rac trans-Hydroxy Glimepiride-d5

Cat. No.: B563251
CAS No.: 1189980-46-8
M. Wt: 511.649
InChI Key: YUNQMQLWOOVHKI-WNWXXORZSA-N
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Description

rac trans-Hydroxy Glimepiride-d5: is a deuterated derivative of the active metabolite of Glimepiride, a sulfonylurea class drug used to treat type 2 diabetes mellitus. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-Hydroxy Glimepiride-d5 involves multiple steps, starting from the parent compound Glimepiride. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The key steps involve:

    Deuteration: Introduction of deuterium atoms into the Glimepiride molecule.

    Hydroxylation: Addition of a hydroxyl group to form the hydroxy derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: rac trans-Hydroxy Glimepiride-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deuterated derivatives and hydroxylated compounds, which are useful for further research and development .

Scientific Research Applications

rac trans-Hydroxy Glimepiride-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism.

    Biology: Employed in biological studies to understand the metabolic pathways and interactions of Glimepiride.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Glimepiride.

    Industry: Applied in the pharmaceutical industry for the development of new drugs and formulations .

Mechanism of Action

The mechanism of action of rac trans-Hydroxy Glimepiride-d5 is similar to that of Glimepiride. It acts by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels on the beta-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin release .

Comparison with Similar Compounds

    Glimepiride: The parent compound, used for the treatment of type 2 diabetes.

    Hydroxy Glimepiride: The non-deuterated version of the compound.

    Other Sulfonylureas: Such as Glipizide and Glyburide, which have similar mechanisms of action.

Uniqueness: rac trans-Hydroxy Glimepiride-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Properties

IUPAC Name

N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQMQLWOOVHKI-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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